molecular formula C16H28N6 B6074827 4,6-bis(dipropylamino)-1,3,5-triazine-2-carbonitrile

4,6-bis(dipropylamino)-1,3,5-triazine-2-carbonitrile

Cat. No.: B6074827
M. Wt: 304.43 g/mol
InChI Key: MNJUUUHOQIANTJ-UHFFFAOYSA-N
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Description

4,6-bis(dipropylamino)-1,3,5-triazine-2-carbonitrile is a chemical compound belonging to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. The structure of this compound consists of a triazine ring substituted with dipropylamino groups at positions 4 and 6, and a carbonitrile group at position 2.

Properties

IUPAC Name

4,6-bis(dipropylamino)-1,3,5-triazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N6/c1-5-9-21(10-6-2)15-18-14(13-17)19-16(20-15)22(11-7-3)12-8-4/h5-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNJUUUHOQIANTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C1=NC(=NC(=N1)C#N)N(CCC)CCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-bis(dipropylamino)-1,3,5-triazine-2-carbonitrile typically involves the nucleophilic substitution of cyanuric chloride with dipropylamine. The reaction is carried out in a suitable solvent such as 1,4-dioxane or 1,2-dichloroethane under reflux conditions. The reaction proceeds through the sequential substitution of chlorine atoms by dipropylamine, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction is typically monitored using techniques such as gas chromatography and mass spectrometry to ensure the desired product is obtained.

Chemical Reactions Analysis

Types of Reactions

4,6-bis(dipropylamino)-1,3,5-triazine-2-carbonitrile undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions at the triazine ring, where the dipropylamino groups can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different oxidation states and derivatives.

    Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids, resulting in the breakdown of the triazine ring and formation of corresponding amines and carboxylic acids.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include strong acids and bases, oxidizing agents such as potassium permanganate, and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are obtained.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted triazines, while oxidation and reduction reactions can produce different oxidation states and derivatives of the compound.

Scientific Research Applications

4,6-bis(dipropylamino)-1,3,5-triazine-2-carbonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4,6-bis(dipropylamino)-1,3,5-triazine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to the disruption of cellular processes. For example, in biological systems, the compound may inhibit the activity of enzymes involved in DNA replication or protein synthesis, resulting in antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4,6-bis(dipropylamino)-1,3,5-triazine-2-carbonitrile include other 1,3,5-triazine derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of the carbonitrile group. This unique structure imparts distinct chemical and biological properties to the compound, making it valuable for various applications in research and industry.

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